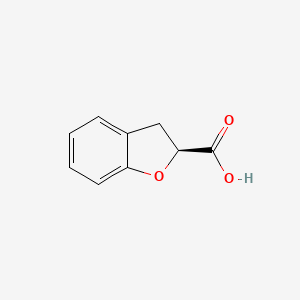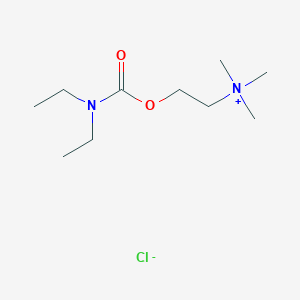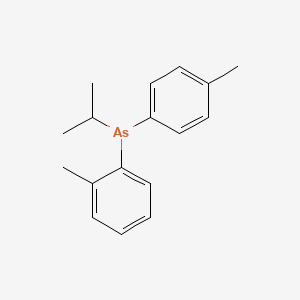
Propyl dibutylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl dibutylborinate is an organoboron compound that features a boron atom bonded to a propyl group and two butyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl dibutylborinate can be synthesized through the reaction of dibutylboron chloride with propyl alcohol in the presence of a base. The reaction typically proceeds as follows:
Bu2BCl+PrOH→Bu2BPr+HCl
where Bu represents a butyl group and Pr represents a propyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dibutylboron chloride and propyl alcohol, are fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl dibutylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The butyl or propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various alkyl or aryl boronates.
Wissenschaftliche Forschungsanwendungen
Propyl dibutylborinate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: this compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of propyl dibutylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound has an empty p-orbital, allowing it to act as a Lewis acid and accept electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of boron-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylborane: Another organoboron compound with three ethyl groups attached to the boron atom.
Triphenylborane: Features three phenyl groups attached to the boron atom.
Tributylborane: Contains three butyl groups attached to the boron atom.
Uniqueness
Propyl dibutylborinate is unique due to its specific combination of propyl and butyl groups, which provides distinct reactivity and properties compared to other organoboron compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
63787-76-8 |
|---|---|
Molekularformel |
C11H25BO |
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
dibutyl(propoxy)borane |
InChI |
InChI=1S/C11H25BO/c1-4-7-9-12(10-8-5-2)13-11-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
WKQBMKGAJXBZJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC)(CCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


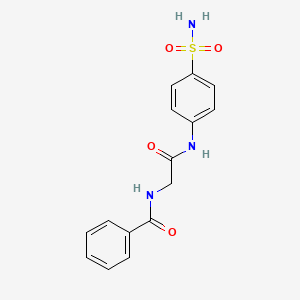
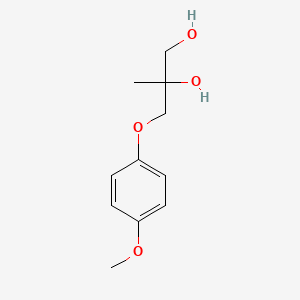
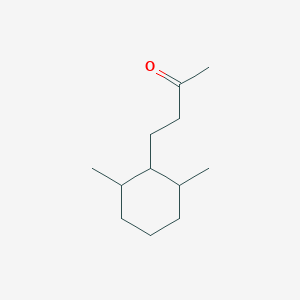
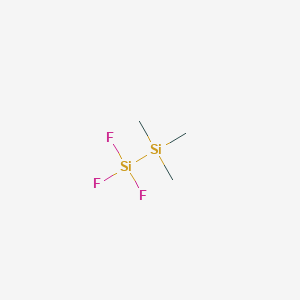
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
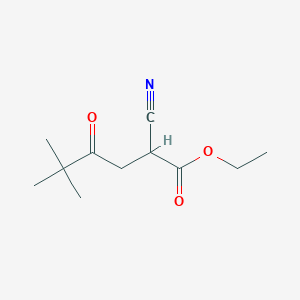
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)


